N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine
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Overview
Description
The compound is an organic molecule with several functional groups. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine ring, the introduction of the chlorobenzyl and chlorophenyl groups, and the formation of the sulfanyl linkage .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the pyrimidine ring. The presence of the chloro groups on the benzyl and phenyl rings could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the pyrimidine ring might undergo reactions similar to other aromatic compounds, while the chloro groups might be susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the sulfur atom might contribute to its overall polarity and influence its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis
This compound and its derivatives are actively researched in the field of synthetic organic chemistry. For instance, a study conducted by Stolarczyk et al. (2018) delved into the synthesis of novel 4-thiopyrimidine derivatives, closely related to the compound . The study highlighted the structural analysis through single-crystal X-ray diffraction, revealing how subtle variations in the molecular structure can significantly alter the hydrogen-bond interactions within the compounds (Stolarczyk et al., 2018).
Vibrational Spectral Analysis and Molecular Docking Studies
Alzoman et al. (2015) conducted a comprehensive spectroscopic investigation, utilizing techniques like FT-IR and FT-Raman, to analyze the molecular structure and vibrational behavior of a closely related compound. The research also involved molecular docking studies suggesting potential inhibitory activity against certain biological targets, showcasing the compound's potential as a chemotherapeutic agent (Alzoman et al., 2015).
Optical and Material Properties
Compounds similar to the one have been studied for their optical properties. Tapaswi et al. (2015) synthesized transparent polyimides with high refractive indices and small birefringence using thiophenyl-substituted benzidines. This indicates potential applications in materials science, particularly in creating materials with unique optical characteristics (Tapaswi et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3S/c1-13-23-16(12-25-17-8-6-15(20)7-9-17)10-19(24-13)22-11-14-4-2-3-5-18(14)21/h2-10H,11-12H2,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCMODJYXFIHPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CC=CC=C2Cl)CSC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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